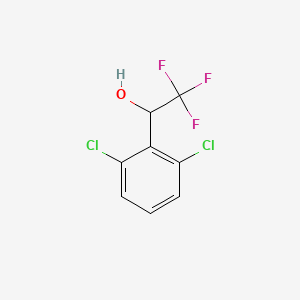

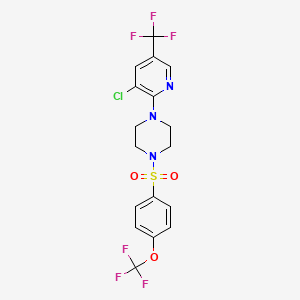

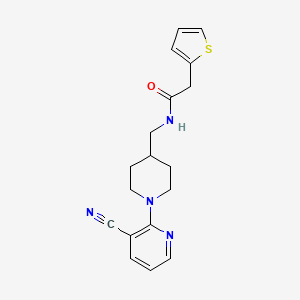

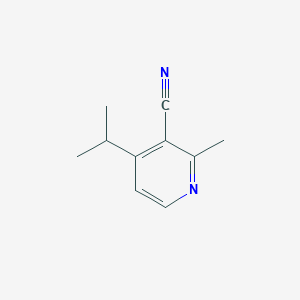

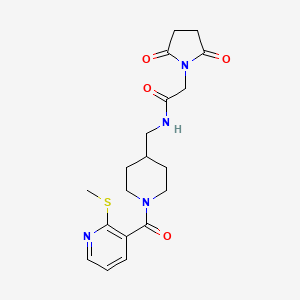

1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol

Vue d'ensemble

Description

The compound “1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol” is a derivative of 2,6-dichlorophenyl compounds . These compounds are often used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are methods available for the synthesis of related 2,6-dichlorophenyl compounds . These methods often involve reactions with chloroacetyl chloride or chlorination reactions .

Applications De Recherche Scientifique

Nonenzymatic Kinetic Resolution

- A study demonstrated the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, closely related to the compound , using (R)-benzotetramisole as a catalyst. This process was effective for substrates with phenyl or naphthyl groups, achieving an enantiomeric excess value higher than 20, suggesting its applicability in preparing enantiomerically pure compounds (Qing Xu et al., 2009).

Solvolysis Rates

- Research on the solvolysis rates of various 2,2,2-trifluoro-1-aryl-ethyl derivatives, including ones with dichlorophenyl groups, provided insights into the effects of different substituents on reaction rates. The study's findings could be significant for understanding reaction mechanisms and designing efficient synthetic processes (M. Fujio et al., 1997).

Optical Resolution via Lipase-Catalysis

- The optical resolution of racemic 2,2,2-trifluoro-1-(naphthyl)ethanols, similar in structure to the compound of interest, has been achieved through lipase-catalyzed enantioselective acetylation. This method resulted in S-acetates and R-alcohols, indicating potential applications in the preparation of enantiomerically pure alcohols (Katsuya Kato et al., 1995).

Nucleophilic Trifluoromethylation

- Research on the synthesis of 2,2,2-trifluoro-1-aryl-ethanols by reacting Ruppert’s reagent with various substrates in the presence of cesium fluoride has been reported. This study offers a new pathway for the synthesis of substituted aryl difluoromethane derivatives, highlighting the versatility of these trifluoro compounds in organic synthesis (R. Singh et al., 2001).

Biotransformation-Mediated Synthesis

- An efficient biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol was developed, which is a key intermediate for the preparation of a potent inhibitor of c-Met/ALK. This synthesis method could be used to manufacture large quantities of this compound and highlights the compound's relevance in pharmaceutical synthesis (C. Martínez et al., 2010).

Efficient Biocatalytic Preparation

- A bioprocess was developed for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol by recombinant Escherichia coli cells. This process achieved excellent enantioselectivity and high yield, demonstrating the potential of biocatalysis in the efficient synthesis of optically pure compounds (Ying Chen et al., 2019).

Propriétés

IUPAC Name |

1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPZLSDSXPODKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C(F)(F)F)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)

![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)

![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)